molecular formula C7H5FN2O B1391824 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190314-85-2

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1391824
M. Wt: 152.13 g/mol
InChI Key: LXKVLRLIJKXICE-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5FN2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . These compounds have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one consists of a pyrrolopyridine core with a fluorine atom at the 5-position . The InChI code for this compound is 1S/C7H6FN3.ClH/c8-4-1-5-6 (9)3-11-7 (5)10-2-4;/h1-3H,9H2, (H,10,11);1H .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are not detailed in the search results, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives can undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one include a molecular weight of 136.126 Da , a density of 1.4±0.1 g/cm3, a boiling point of 277.6±20.0 °C at 760 mmHg, and a flash point of 121.7±21.8 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Thibault et al. (2003) explored the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a compound closely related to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, demonstrating the feasibility of regioselective fluorination techniques (Thibault et al., 2003).
  • Wang et al. (2006) detailed a practical synthesis method for a related pharmaceutical intermediate, showcasing the potential for efficient production of similar fluorinated compounds (Wang et al., 2006).

Medicinal Chemistry and Drug Discovery

  • Staroń et al. (2019) discovered a compound structurally related to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one that acted as a dual 5-HT6/5-HT2A receptor ligand with potential for developing novel antipsychotic or antidepressant drugs (Staroń et al., 2019).
  • Carbone et al. (2013) synthesized new nortopsentin analogues derived from 1H-pyrrolo[2,3-b]pyridine, demonstrating significant antitumor activity in peritoneal mesothelioma models, suggesting the potential of similar compounds in cancer treatment (Carbone et al., 2013).

Biochemical Studies and Imaging

  • Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on derivatives, including 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, for c-Met kinase inhibition, providing insights into molecular interactions and drug design (Caballero et al., 2011).
  • Hopewell et al. (2019) detailed the synthesis of [18 F]MK-6240, a compound used for PET imaging of neurofibrillary tangles, demonstrating the utility of similar fluorinated compounds in diagnostic imaging (Hopewell et al., 2019).

properties

IUPAC Name

5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKVLRLIJKXICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678436
Record name 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

CAS RN

1190314-85-2
Record name 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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